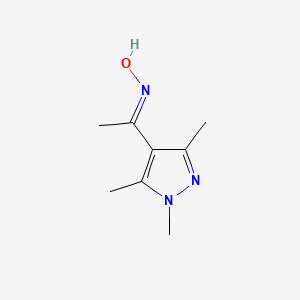

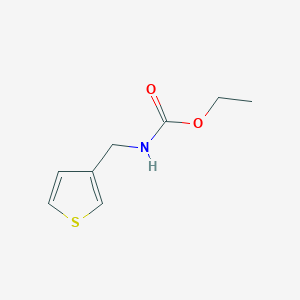

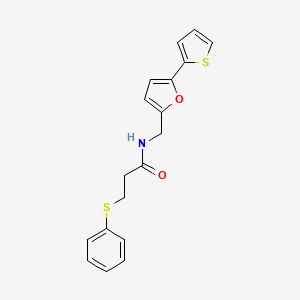

![molecular formula C19H21N3O3S B2924518 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 946285-68-3](/img/structure/B2924518.png)

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Antitumor Applications

Compounds structurally related to the specified chemical have been explored for their potential antitumor properties. For example, interactions involving similar structural motifs have led to the synthesis of temozolomide, an antitumor drug. The process involves cyclization reactions that highlight the synthetic utility of such compounds in developing novel cancer treatments (Wang et al., 1997).

Synthesis and Chemical Properties

The synthesis and chemical reactivity of thiazole and oxazole derivatives, including those with structural similarities to the mentioned compound, have been extensively studied. These studies reveal methods for the regiospecific lithiation of carboxylic acid derivatives, which are crucial for synthesizing various heterocyclic compounds. This research demonstrates the compound's relevance in organic synthesis, providing pathways for creating novel molecules with potential applications in various fields (Cornwall et al., 1987).

Antibacterial Activity

Derivatives of benzothiazole and isoxazole have shown promising antibacterial activity. Research into novel analogs has led to compounds that exhibit significant efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. This research indicates the potential of these compounds in developing new antibacterial agents, highlighting their importance in addressing antibiotic resistance (Palkar et al., 2017).

Catalysis

Compounds featuring isoxazole carboxamide functionalities have been used to develop bimetallic composite catalysts for synthesizing arylated furans and thiophenes in aqueous media. These catalysts are highly active, showcasing the compound's utility in green chemistry by facilitating reactions in water, thus reducing the environmental impact associated with organic solvents (Bumagin et al., 2019).

Insecticidal Activity

Research on isoxazole-4,5-dicarboxamides and their derivatives has explored their chemoselective nucleophilic chemistry and potential insecticidal activity. This demonstrates the versatility of compounds related to the specified chemical structure in developing new agrochemicals to protect crops and enhance food security (Yu et al., 2009).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been known to exhibit potent activity againstMycobacterium tuberculosis

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation and pain. This suggests that the compound may interact with its targets to inhibit certain biochemical processes, leading to its observed effects.

Result of Action

Given the potential anti-inflammatory effects suggested by its possible inhibition of the cox pathway , it’s plausible that the compound could reduce inflammation and pain at the cellular level.

Orientations Futures

Propriétés

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-11-7-15-17(8-12(11)2)26-19(20-15)22(10-14-5-4-6-24-14)18(23)16-9-13(3)21-25-16/h7-9,14H,4-6,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUINJBUVKQGNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

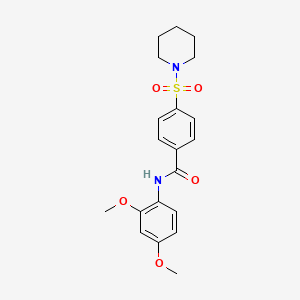

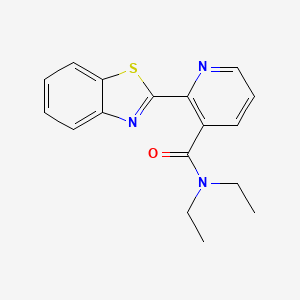

![6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2924438.png)

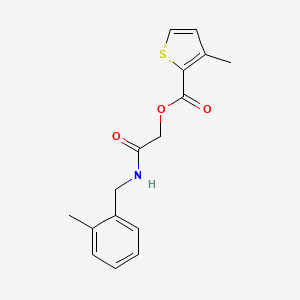

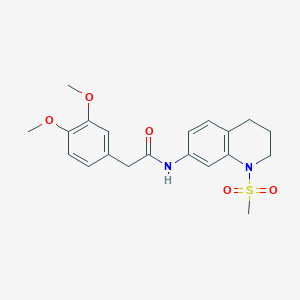

![N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2924440.png)

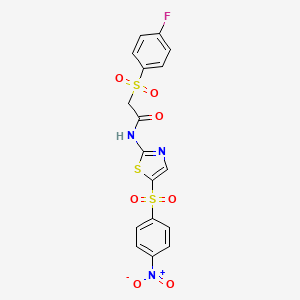

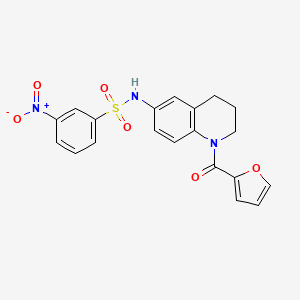

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide](/img/structure/B2924445.png)

methanone](/img/structure/B2924446.png)